Cas no 94885-52-6 (L-Proline, 5-oxo-, phenylmethyl ester)
L-Proline, 5-oxo-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- L-Proline, 5-oxo-, phenylmethyl ester
- benzyl (2S)-5-oxoprolinate
- UNII-OUS14HJ3HZ
- MFCD14635629
- benzyl (L)-pyroglutamate
- PROLINE, 5-OXO-, PHENYLMETHYL ESTER
- (S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%
- (S)-Benzyl5-oxopyrrolidine-2-carboxylate
- (S)-5-oxo-pyrrolidine-2-carboxylic acid benzyl ester
- 94885-52-6
- BENZYL PCA [INCI]
- CS-0321662
- EINECS 262-291-2
- Q27285849
- SCHEMBL841867
- Benzyl (S)-5-oxopyrrolidine-2-carboxylate
- (S)-Benzyl 5-oxopyrrolidine-2-carboxylate
- Benzyl PCA
- ORISTAR BPCA
- NVKOCDGGRHAHOJ-JTQLQIEISA-N
- Benzyl 5-oxoprolinate
- VAMACTIVE 52
- A1-34601
- OUS14HJ3HZ
- benzyl (2S)-5-oxopyrrolidine-2-carboxylate
- AS-68957
- AKOS027339528
- AB8228
- O-benzyl-l-pyroglutamic acid
- DB-264391
- DB-297047
- (S)-5-Oxopyrrolidine-2-carboxylic acid benzyl ester
-
- MDL: MFCD14635629
- Inchi: 1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
- InChI Key: NVKOCDGGRHAHOJ-JTQLQIEISA-N
- SMILES: O(CC1C=CC=CC=1)C([C@@H]1CCC(N1)=O)=O
Computed Properties
- Exact Mass: 219.09
- Monoisotopic Mass: 219.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.4Ų
L-Proline, 5-oxo-, phenylmethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB446464-250 mg |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%; . |
94885-52-6 | 95% | 250MG |
€93.80 | 2023-07-18 | |
| abcr | AB446464-1 g |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%; . |
94885-52-6 | 95% | 1g |
€144.50 | 2023-07-18 | |
| Ambeed | A657249-250mg |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate |
94885-52-6 | 97% | 250mg |
$27.0 | 2025-04-14 | |
| Ambeed | A657249-1g |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate |
94885-52-6 | 97% | 1g |
$64.0 | 2025-04-14 | |
| Ambeed | A657249-5g |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate |
94885-52-6 | 97% | 5g |
$225.0 | 2025-04-14 | |
| abcr | AB446464-5 g |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%; . |
94885-52-6 | 95% | 5g |
€345.60 | 2023-07-18 | |
| eNovation Chemicals LLC | D772597-5g |
(S)-5-Oxopyrrolidine-2-carboxylic acid benzyl ester |
94885-52-6 | 98% | 5g |
$190 | 2024-06-06 | |
| abcr | AB446464-250mg |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%; . |
94885-52-6 | 95% | 250mg |
€96.80 | 2025-04-14 | |
| abcr | AB446464-1g |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%; . |
94885-52-6 | 95% | 1g |
€150.40 | 2025-04-14 | |
| abcr | AB446464-5g |
(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%; . |
94885-52-6 | 95% | 5g |
€369.60 | 2025-04-14 |
L-Proline, 5-oxo-, phenylmethyl ester Suppliers
L-Proline, 5-oxo-, phenylmethyl ester Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on L-Proline, 5-oxo-, phenylmethyl ester
Recent Advances in the Study of L-Proline, 5-oxo-, phenylmethyl ester (CAS: 94885-52-6) and Its Applications in Chemical Biology and Pharmaceutical Research
L-Proline, 5-oxo-, phenylmethyl ester (CAS: 94885-52-6) is a derivative of L-proline, a non-essential amino acid with significant biological and pharmaceutical relevance. This compound has garnered attention in recent years due to its potential applications in drug discovery, peptide synthesis, and as a building block for bioactive molecules. The esterification of the carboxyl group in 5-oxo-L-proline with a phenylmethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Recent studies have focused on the synthesis and characterization of L-Proline, 5-oxo-, phenylmethyl ester, exploring its utility in the development of novel therapeutic agents. For instance, researchers have investigated its role as a precursor in the synthesis of proline-based peptidomimetics, which are increasingly important in the design of protease inhibitors and other bioactive compounds. The compound's unique structural features, including the presence of a lactam ring and an ester group, contribute to its versatility in chemical transformations.
One of the key areas of interest is the use of L-Proline, 5-oxo-, phenylmethyl ester in the synthesis of cyclic peptides and macrocycles. These structures are of particular interest in drug discovery due to their enhanced stability and target specificity compared to linear peptides. Recent publications have highlighted the compound's role in facilitating ring-closing metathesis (RCM) and other cyclization reactions, enabling the efficient construction of complex molecular architectures.
In addition to its synthetic applications, L-Proline, 5-oxo-, phenylmethyl ester has been studied for its potential biological activities. Preliminary in vitro studies suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, although further research is needed to elucidate the underlying mechanisms and evaluate their therapeutic potential. The compound's ability to modulate cellular pathways related to oxidative stress and inflammation makes it a promising candidate for the development of new treatments for chronic diseases.
Another notable development is the incorporation of L-Proline, 5-oxo-, phenylmethyl ester into combinatorial chemistry libraries. High-throughput screening of these libraries has identified several lead compounds with activity against various biological targets, including enzymes involved in cancer progression and infectious diseases. The compound's modular structure allows for facile derivatization, enabling the rapid exploration of structure-activity relationships (SAR) and optimization of pharmacological properties.
Despite these advancements, challenges remain in the large-scale production and purification of L-Proline, 5-oxo-, phenylmethyl ester. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs, with particular emphasis on green chemistry principles. For example, catalytic methods using environmentally benign reagents have been developed to minimize waste and enhance sustainability. These innovations are critical for ensuring the compound's availability for both research and industrial applications.
Looking ahead, the continued exploration of L-Proline, 5-oxo-, phenylmethyl ester and its derivatives is expected to yield new insights into its chemical and biological properties. Collaborative efforts between academic and industrial researchers will be essential to translate these findings into practical applications, such as the development of novel therapeutics and diagnostic tools. As the field of chemical biology continues to evolve, compounds like L-Proline, 5-oxo-, phenylmethyl ester will play an increasingly important role in bridging the gap between chemistry and medicine.
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